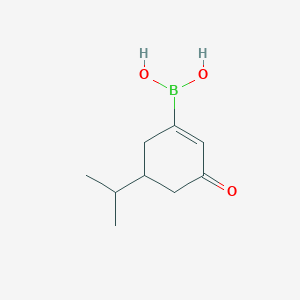
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid is a boronic acid derivative characterized by a cyclohexenone ring substituted with a boronic acid group
準備方法
The synthesis of (3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexenone ring, which can be derived from commercially available precursors.
Boronic Acid Introduction: The boronic acid group is introduced through a reaction with a suitable boron reagent, such as boronic acid or boronate ester, under specific conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation. The temperature and solvent used can vary depending on the specific synthetic route chosen.
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the ketone group to an alcohol, altering the compound’s reactivity.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium. The reactions are often carried out in solvents such as ethanol or tetrahydrofuran.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted cyclohexenones and boronic acid derivatives.
科学的研究の応用
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals, particularly in the development of new drugs.
Industry: In industrial applications, it is used in the production of advanced materials and as a catalyst in various chemical processes.
作用機序
The mechanism of action of (3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating reactions such as the Suzuki-Miyaura coupling. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
類似化合物との比較
(3-Oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid has a simpler aromatic structure and is widely used in organic synthesis.
Methylboronic Acid: This compound is smaller and less complex, making it suitable for different types of reactions.
Cyclohexylboronic Acid: Similar in structure but lacking the ketone group, this compound has different reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclohexenone ring with a boronic acid group, providing distinct reactivity and versatility in chemical synthesis.
特性
分子式 |
C9H15BO3 |
|---|---|
分子量 |
182.03 g/mol |
IUPAC名 |
(3-oxo-5-propan-2-ylcyclohexen-1-yl)boronic acid |
InChI |
InChI=1S/C9H15BO3/c1-6(2)7-3-8(10(12)13)5-9(11)4-7/h5-7,12-13H,3-4H2,1-2H3 |
InChIキー |
ZTJHFFNNNRRNHF-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=O)CC(C1)C(C)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


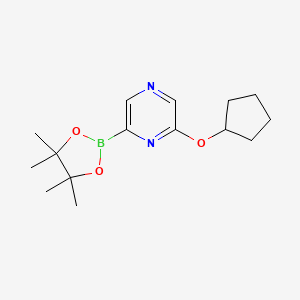
![1-[2-(4-Nitrophenyl)ethyl]piperidin-4-one](/img/structure/B13976517.png)
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
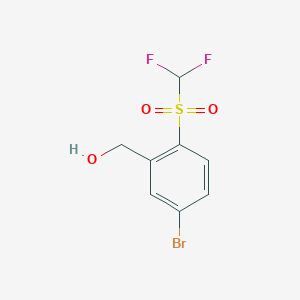

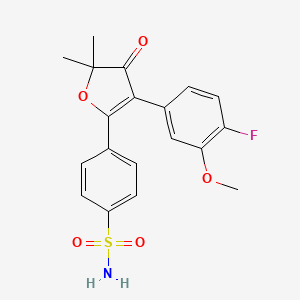
![3-Bromo-6-chloro-2-methylimidazo[1,2-a]pyridine](/img/structure/B13976552.png)


![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)
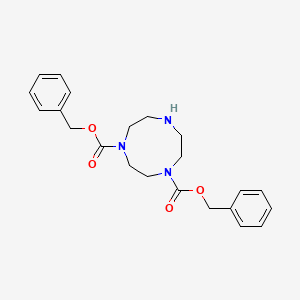
![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)

